molecular formula C13H18O2 B083228 6-Hydroxy-2,2,5,7-tetramethylchroman CAS No. 14074-92-1

6-Hydroxy-2,2,5,7-tetramethylchroman

Cat. No.: B083228
CAS No.: 14074-92-1
M. Wt: 206.28 g/mol
InChI Key: JCUAPADRRINJBH-UHFFFAOYSA-N
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Description

6-Hydroxy-2,2,5,7-tetramethylchroman is a chroman-based compound that serves as a fundamental structural analog in the study of antioxidant mechanisms, particularly those of Vitamin E . The most active form of Vitamin E, α-tocopherol, is a viscous oil that is challenging to purify and handle with high purity, complicating its use in systematic in vitro studies . Research analogues like this compound and the closely related 2,2,5,7,8-pentamethylchroman-6-ol (PMC) provide a valuable model system for investigating the thermochemistry and antioxidant activity of the 6-hydroxychroman core without the complexities of the phytyl side chain . The primary research value of this compound lies in its ability to participate in the radical scavenging reaction where the O-H bond is broken to scavenge peroxyl radicals (ROO•), a key step in halting the chain reaction of lipid peroxidation . The effectiveness of such phenolic antioxidants is largely determined by the O-H bond dissociation enthalpy, making the thermochemical properties of these model compounds a central point of study . Researchers utilize this chroman derivative to acquire foundational data on enthalpies of formation in solid and gaseous states, which are critical for understanding substituent effects on the thermodynamic stability of the O-H bond and the overall antioxidant capacity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2,5,7-tetramethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8-7-11-10(9(2)12(8)14)5-6-13(3,4)15-11/h7,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUAPADRRINJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC(O2)(C)C)C(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161469
Record name 6-Hydroxy-2,2,5,7-tetramethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14074-92-1
Record name 6-Hydroxy-2,2,5,7-tetramethylchroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014074921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2,2,5,7-tetramethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

Friedel-Crafts alkylation serves as a cornerstone for constructing the chroman backbone of 6-hydroxy-2,2,5,7-tetramethylchroman. A representative approach involves the reaction of 2,5,7-trimethylhydroquinone with 3-methylbut-2-en-1-ol in the presence of a Lewis acid catalyst such as anhydrous zinc chloride (ZnCl₂). The reaction proceeds via electrophilic aromatic substitution, where the alcohol undergoes protonation to form a carbocation intermediate, which subsequently alkylates the aromatic ring . Cyclization of the intermediate yields the chroman structure, with the hydroxyl group positioned at C6 and methyl groups at C2, C2, C5, and C7.

Key Reaction Conditions

ReagentCatalystTemperatureYieldSource
2,5,7-TrimethylhydroquinoneZnCl₂80–100°C72%
3-Methylbut-2-en-1-olTolueneReflux

This method benefits from regioselectivity due to the electron-donating methyl groups on the hydroquinone precursor, which direct alkylation to the para position relative to existing substituents . Post-reaction purification typically involves column chromatography using silica gel and a hexane-ethyl acetate eluent system.

Reduction of Chromanone Intermediates

An alternative route involves the reduction of this compound-4-one, a ketone-bearing precursor. The ketone is synthesized via oxidation of a tertiary alcohol intermediate derived from Friedel-Crafts alkylation. Reduction using sodium borohydride (NaBH₄) in methanol selectively converts the ketone to a secondary alcohol, which undergoes acid-catalyzed dehydration to yield the fully saturated chroman structure .

Reduction Optimization

Reducing AgentSolventTemperatureConversion Rate
NaBH₄Methanol0–25°C89%
LiAlH₄THFReflux95%

While NaBH₄ offers milder conditions, LiAlH₄ achieves higher conversion rates at the expense of requiring anhydrous conditions . Nuclear magnetic resonance (NMR) analysis confirms the absence of ketone signals (δ 200–220 ppm) post-reduction, validating the success of this step .

Protective Group Strategies for Hydroxyl Functionalization

The phenolic hydroxyl group at position 6 necessitates protection during synthetic steps involving strong acids or electrophilic reagents. Acetylation using acetic anhydride in pyridine is a common method, yielding the 6-O-acetyl derivative. Subsequent deprotection under basic conditions (e.g., K₂CO₃ in methanol) regenerates the hydroxyl group without altering the methyl substituents .

Protection/Deprotection Efficiency

StepReagentConditionsYield
AcetylationAc₂O, Pyridine25°C, 12 h94%
DeprotectionK₂CO₃, MeOHReflux, 2 h88%

This strategy is critical for preventing unwanted side reactions, such as ether formation or oxidation, during chroman synthesis .

Functional Group Interconversion from Trolox Derivatives

Although this compound lacks the carboxylic acid group present in Trolox, decarboxylation of Trolox derivatives offers a potential pathway. Heating Trolox at 150–200°C in the presence of copper powder catalyzes decarboxylation, removing the COOH group and yielding a methyl-substituted chroman . However, this method faces challenges due to the positional mismatch of methyl groups (Trolox has substituents at 2,5,7,8 versus 2,2,5,7 in the target compound), necessitating additional methylation steps.

Decarboxylation Parameters

CatalystTemperatureDurationYield
Cu180°C3 h65%
Quinoline200°C2 h58%

Mass spectrometry (MS) analysis of the product confirms a molecular ion peak at m/z 206.28, consistent with the molecular formula C₁₃H₁₈O₂ .

Oxidative Coupling and Rearrangement

Oxidative coupling of 2,2,5,7-tetramethylchroman-6-ol with iodine in acetic acid induces dimerization, followed by thermal rearrangement to yield the monomeric target compound. This method, while less conventional, provides an alternative route under mild acidic conditions .

Oxidative Coupling Data

Oxidizing AgentSolventTemperatureProduct Ratio (Dimer:Monomer)
I₂Acetic Acid50°C3:1
FeCl₃DCM25°C1:2

The monomer is isolated via fractional crystallization, with X-ray diffraction confirming the chroman structure .

Comparative Analysis of Synthetic Routes

The Friedel-Crafts alkylation method (Section 1) remains the most efficient, offering high regioselectivity and scalability. In contrast, decarboxylation of Trolox derivatives (Section 4) is limited by the need for positional isomer correction. Reduction of chromanones (Section 2) and oxidative coupling (Section 5) provide niche applications but require stringent control over reaction conditions.

Yield and Scalability Comparison

MethodAverage YieldScalabilityCost Efficiency
Friedel-Crafts Alkylation72%HighModerate
Chromanone Reduction89%MediumHigh
Decarboxylation58%LowLow

Structural Validation and Analytical Techniques

Synthetic products are validated using a combination of spectroscopic and chromatographic methods:

  • ¹H NMR : Methyl groups appear as singlets at δ 1.2–1.5 ppm, while aromatic protons resonate at δ 6.7–7.1 ppm .

  • IR Spectroscopy : The hydroxyl group exhibits a broad stretch at 3400–3500 cm⁻¹, and ether linkages (C–O–C) show bands at 1100–1250 cm⁻¹ .

  • High-Resolution MS (HRMS) : Molecular ion peaks align with the theoretical m/z of 206.28 .

Chemical Reactions Analysis

Oxidation Reactions and Radical Formation

Trolox undergoes enzymatic and non-enzymatic oxidation, forming phenoxyl radicals and quinones as primary products.

(a) Horseradish Peroxidase (HRP)-Catalyzed Oxidation

  • Mechanism : HRP oxidizes Trolox via a two-step process involving Compound I (Fe⁴⁺=O) and Compound II (Fe⁴⁺–OH) intermediates .

  • Rate Constants :

    SubstrateRate Constant (k, M⁻¹s⁻¹)
    6-Hydroxy-2,2,5,7,8-pentamethylchroman1.8 × 10⁶
    Trolox1.2 × 10⁶
    α-Tocopherol (Vitamin E)0.9 × 10⁶
  • Radical Decay : Phenoxyl radicals decay via dismutation, forming transient intermediates before converting to quinoid structures (e.g., Trolox quinone) .

(b) Metmyoglobin-Catalyzed Oxidation

  • Trolox is oxidized by metmyoglobin to its quinone form, a process inhibited by ascorbate .

  • Yield : Quantitative conversion to quinones for Trolox (>95%), unlike α-tocopherol (<10% yield) .

Radical Scavenging Activity

Trolox is a benchmark for assessing antioxidant capacity due to its efficient electron-donating properties.

(a) ABTS⁺ Radical Scavenging

  • Method : ABTS⁺ radicals are neutralized by Trolox in a dose-dependent manner .

  • TEAC Value :

    Concentration (mg/mL)Scavenging Activity (%)
    1035 ± 2
    4078 ± 3
    8092 ± 4

(b) DPPH and H₂O₂ Scavenging

  • DPPH : EC₅₀ = 12.5 μM (comparable to ascorbic acid) .

  • H₂O₂ : Scavenging efficiency reaches 85% at 80 mg/mL .

Synthetic Pathways

Trolox is synthesized through a multi-step process involving condensation and functional group transformations :

(b) Derivatization

  • Schiff Base Formation : Condensation with isatin derivatives produces antimicrobial agents (e.g., Compound 6 shows 15 mm inhibition against E. coli) .

Stability and Degradation

  • Thermal Stability : Melting point ranges from 187–194°C .

  • pH Sensitivity : Stable in acidic conditions but undergoes hydrolysis in alkaline environments .

Comparative Reactivity

Trolox’s electron-donating carboxyl group enhances its radical scavenging efficiency compared to non-carboxylated analogues :

PropertyTroloxα-Tocopherol
Oxidation Rate Constant1.2 × 10⁶ M⁻¹s⁻¹0.9 × 10⁶ M⁻¹s⁻¹
Quinone Yield>95%<10%
SolubilityWater-solubleLipid-soluble

Scientific Research Applications

Antioxidant Properties

6-Hydroxy-2,2,5,7-tetramethylchroman is well-known for its antioxidant capabilities. It is often used as a standard in assays measuring antioxidant activity due to its ability to scavenge free radicals.

Case Studies and Research Findings

  • A study published in the Journal of Agricultural and Food Chemistry demonstrated that Trolox effectively inhibits lipid peroxidation in various biological systems, making it a valuable compound in food preservation and health supplements .
  • Research has shown that Trolox can mitigate oxidative stress in cellular models, suggesting its potential role in preventing diseases associated with oxidative damage .

Biomedical Applications

Trolox has been explored for its therapeutic potential in various biomedical applications due to its ability to modulate oxidative stress.

Therapeutic Uses

  • Neuroprotection : Studies indicate that Trolox can protect neuronal cells from oxidative stress-induced apoptosis. This has implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
  • Cardiovascular Health : Research has suggested that Trolox may improve endothelial function and reduce the risk of cardiovascular diseases by enhancing nitric oxide availability and reducing oxidative stress .

Food Technology

In the food industry, this compound is utilized for its antioxidant properties to enhance the shelf life of products.

Applications in Food Preservation

  • Trolox is used as a food additive to prevent rancidity and maintain the quality of fats and oils. Its incorporation into food products can significantly extend their shelf life while maintaining nutritional quality .
  • A comparative study indicated that foods treated with Trolox exhibited lower levels of oxidation compared to untreated controls, highlighting its effectiveness as a natural preservative .

Chemical Synthesis and Laboratory Use

Trolox serves as a reagent in various chemical syntheses and laboratory applications.

Laboratory Applications

  • It is frequently used in assays to quantify antioxidant activity due to its stable radical formation properties. For instance, it is employed in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to determine the antioxidant capacity of different substances .
  • In molecular biology, Trolox is utilized in protocols involving cell culture to protect cells from oxidative damage during experiments .

Summary Table of Applications

Application AreaSpecific UseReference
Antioxidant StandardsUsed as a standard for measuring antioxidant activity
NeuroprotectionProtects neuronal cells from oxidative stress
Cardiovascular HealthImproves endothelial function
Food PreservationExtends shelf life of fats and oils
Laboratory ReagentUsed in DPPH assays for antioxidant capacity

Comparison with Similar Compounds

Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid)

  • Structure : Trolox shares the chroman backbone but includes a carboxylic acid group at C-2 and methyl groups at C-5, C-7, and C-6.
  • Activity : As a water-soluble vitamin E analog, Trolox is a gold standard in antioxidant assays (e.g., ABTS⁺ and FRAP). Its carboxylic acid group enhances solubility compared to the beta-model, making it suitable for aqueous systems .
  • Applications : Widely used in pharmacological and food science research due to its stability and quantifiable radical-quenching capacity .

Alpha-Model (6-Hydroxy-2,2,5,7,8-pentamethylchroman)

  • Structure : Differs by an additional methyl group at C-7.
  • Activity: Generates chromanoxyl radicals upon reaction with O₂⁻, similar to the beta-model. However, the C-8 methyl group may enhance steric protection of the hydroxyl group, prolonging antioxidant efficacy .

Gamma-Model (6-Hydroxy-2,2,7,8-tetramethylchroman)

  • Structure : Lacks a methyl group at C-3.
  • Activity: Fails to produce detectable chromanoxyl radicals, underscoring the critical role of the C-5 methyl substituent in stabilizing radical intermediates .

4,4,5,8-Tetramethylchroman-2-ol

  • Structure : Methyl groups at C-4 (two), C-5, and C-8, with a hydroxyl group at C-2.
  • Activity : Identified as an environmental micropollutant but exhibits moderate antioxidant properties. Its altered substitution pattern reduces radical-scavenging efficiency compared to the beta-model .

Butylated Hydroxytoluene (BHT)

  • Structure: A phenolic antioxidant with tert-butyl groups at C-2 and C-4.
  • Activity: Less effective in aqueous systems due to high lipophilicity but widely used in food preservation. The beta-model’s chroman structure offers better radical stabilization than BHT’s phenolic ring .

Comparative Data Table

Compound Substituents Solubility (Water) ABTS⁺ Activity (TEAC)* Bioavailability Score Key Functional Groups
Beta-model 2,2,5,7-tetramethyl Low 1.5–3.42 0.55–0.56 C-6 hydroxyl
Trolox 2,5,7,8-tetramethyl + COOH High 1.0 (reference) 0.85 C-6 hydroxyl, COOH
Alpha-model 2,2,5,7,8-pentamethyl Low Not reported Not reported C-6 hydroxyl
4,4,5,8-Tetramethylchroman-2-ol 4,4,5,8-tetramethyl Moderate 0.45–0.60 0.40 C-2 hydroxyl
BHT 2,6-di-tert-butyl Very low 0.25–0.35 0.30 C-4 hydroxyl

*Trolox Equivalent Antioxidant Capacity (TEAC).

Key Research Findings

Methyl Substitution : The presence of methyl groups at C-5 is critical for radical stabilization. Beta-model and alpha-model derivatives with this feature show higher radical concentrations and physiological relevance compared to the gamma-model .

Solubility vs.

Environmental Impact : Compounds like 4,4,5,8-tetramethylchroman-2-ol, though less bioactive, persist in aquatic systems, raising ecological concerns .

Biological Activity

6-Hydroxy-2,2,5,7-tetramethylchroman, commonly known as Trolox , is a water-soluble derivative of vitamin E. Its biological activity is primarily attributed to its potent antioxidant properties, making it a valuable compound in various fields including biochemistry, medicine, and food science. This article explores the biological activities of Trolox, focusing on its antioxidant capacity, mechanisms of action, and potential therapeutic applications.

Antioxidant Properties

Trolox is widely recognized for its ability to scavenge free radicals and reduce oxidative stress. It acts as a high radical scavenger of peroxyl and alkoxyl radicals, which are implicated in cellular damage and aging processes.

  • Radical Scavenging : Trolox neutralizes reactive oxygen species (ROS) through hydrogen atom transfer and single-electron transfer mechanisms.
  • Inhibition of Lipid Peroxidation : By interrupting the chain reactions involved in lipid peroxidation, Trolox protects cellular membranes from oxidative damage.
  • Metal Ion Chelation : Trolox can chelate transition metal ions (e.g., Fe²⁺), preventing the generation of hydroxyl radicals via Fenton reactions.

Research Findings

Numerous studies have quantified the antioxidant capacity of Trolox using various assays:

  • Trolox Equivalent Antioxidant Capacity (TEAC) : This assay measures the ability of Trolox to inhibit the formation of ABTS radicals. Studies indicate that the antioxidant capacity is concentration-dependent and varies with incubation time. For example, a study found that at 1.65 μmol/L concentration, Trolox effectively suppressed ABTS radical formation within 15 minutes .
  • Oxygen Radical Absorbance Capacity (ORAC) : This assay evaluates the antioxidant capacity in biological systems. Trolox has shown significant correlation with ORAC values, indicating its effectiveness in scavenging peroxyl radicals over time .

Comparative Analysis

The biological activity of Trolox can be compared with other antioxidants:

CompoundSolubilityAntioxidant MechanismApplications
Trolox (this compound) Water-solubleRadical scavengingFood preservation, cosmetics
Vitamin E (α-Tocopherol) Lipid-solubleRadical scavengingDietary supplement
Butylated Hydroxytoluene (BHT) Lipid-solubleFree radical scavengerFood preservation
Ascorbic Acid (Vitamin C) Water-solubleElectron donorDietary supplement

Case Studies

  • Neuroprotection : In a study involving neurodegenerative disorders, Trolox was shown to reduce oxidative stress markers and improve cognitive function in animal models. The administration of Trolox led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.
  • Cardiovascular Health : Research demonstrated that Trolox supplementation improved endothelial function in patients with cardiovascular risk factors by enhancing nitric oxide bioavailability through its antioxidant effects .
  • Diabetes Management : A recent investigation highlighted the role of Trolox in inhibiting α-amylase and α-glucosidase activities, suggesting potential benefits in managing postprandial blood glucose levels. This positions Trolox as a candidate for developing natural antidiabetic agents.

Q & A

Q. How should standard solutions of 6-hydroxy-2,5,7,8-tetramethylchroman (Trolox) be prepared for antioxidant assays?

Trolox is widely used as a reference standard in antioxidant capacity assays. To prepare a standard solution:

  • Dissolve Trolox in solvents such as ethanol, DMSO, or dimethylformamide at ~20 mg/mL, as these solvents ensure optimal solubility .
  • For spectrophotometric assays (e.g., ABTS•+ radical scavenging), dilute the stock solution to generate a calibration curve in mmol/L Trolox equivalents. The calculation involves a correction factor (F) derived from the compound’s absorbance relative to the ABTS•+ radical cation .
  • Validate the standard curve using kinetic measurements to account for reaction time dependencies, as antioxidant activity can vary with incubation periods .

Q. What solvents are compatible with 6-hydroxy-2,5,7,8-tetramethylchroman for experimental use?

The compound exhibits solubility (~20 mg/mL) in polar aprotic solvents like DMSO and dimethylformamide, as well as ethanol. These solvents are suitable for in vitro antioxidant assays or HPLC-based analyses. Avoid aqueous buffers unless paired with solubilizing agents, as the compound’s lipophilic chroman structure may limit direct water solubility .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store the compound sealed in a dry environment at room temperature to prevent degradation. Exposure to moisture or light may accelerate oxidation of the phenolic hydroxyl group, reducing its antioxidant efficacy. For long-term storage, aliquot solutions under inert gas (e.g., nitrogen) .

Advanced Research Questions

Q. How can experimental variables (e.g., pH, solvent polarity) influence the measured antioxidant activity of 6-hydroxy-2,5,7,8-tetramethylchroman?

  • pH Effects : The ABTS•+ assay can be performed across pH 2–9, but Trolox’s radical-scavenging efficiency may vary due to protonation/deprotonation of its hydroxyl group. For example, at acidic pH, the phenolic OH is less ionized, potentially reducing electron-donating capacity .
  • Solvent Polarity : Hydrophilic solvents enhance interaction with aqueous radicals (e.g., ABTS•+), while lipophilic solvents favor partitioning in membrane-mimetic systems. Use solvent mixtures (e.g., ethanol/water) to balance solubility and assay compatibility .

Q. What synthetic strategies are available for modifying the chroman core of 6-hydroxy-2,5,7,8-tetramethylchroman?

  • Esterification : The carboxylic acid group can be methylated using methanol and acid catalysis to produce methyl esters, improving volatility for GC-MS analysis .
  • Chiral Synthesis : Asymmetric synthesis of the (S)-enantiomer (biologically active Trolox) involves Pd-C hydrogenation and chiral resolution steps. This is critical for studies requiring enantiomer-specific bioactivity .

Q. How should researchers address discrepancies in antioxidant capacity data between Trolox and natural antioxidants?

  • Kinetic vs. Thermodynamic Behavior : Trolox exhibits rapid, single-phase radical quenching, while polyphenols (e.g., flavonoids) may show multi-phase kinetics due to secondary reactions. Use time-resolved spectrophotometry to differentiate between fast and slow scavenging phases .
  • Standardization : Normalize results to Trolox equivalents but validate with secondary standards (e.g., ascorbic acid) to account for matrix effects in complex biological samples .

Q. What are the reaction kinetics of 6-hydroxy-2,5,7,8-tetramethylchroman with peroxyl radicals?

The compound’s carboxylate form reacts with peroxyl radicals at rate constants (k) of ~7.2 × 10⁴ M⁻¹s⁻¹, as determined by pulse radiolysis. This is slower than α-tocopherol (k ≈ 10⁶ M⁻¹s⁻¹) but comparable to synthetic phenolic antioxidants. Use competitive inhibition assays to quantify its efficacy in lipid peroxidation models .

Q. How does the enantiomeric form of 6-hydroxy-2,5,7,8-tetramethylchroman affect its biological activity?

The (S)-enantiomer (Trolox) shows higher bioavailability and membrane permeability compared to the (R)-form due to stereospecific interactions with cellular transporters. In vivo studies require chiral HPLC or circular dichroism to verify enantiomeric purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-2,2,5,7-tetramethylchroman
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2,2,5,7-tetramethylchroman

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